- Synergy between chemo- and bio-catalysts in multi-step transformations, Organic & Biomolecular Chemistry, 2009, 7(14), 2926-2932

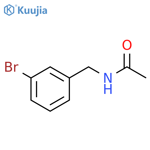

Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)

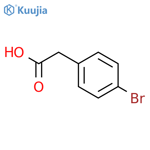

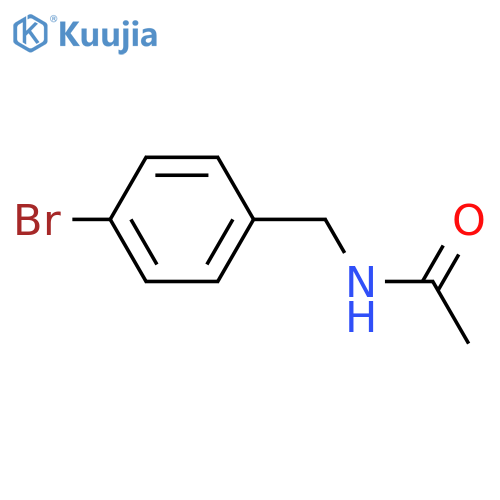

90561-76-5 structure

Productnaam:N-(4-Bromophenyl)methylacetamide

N-(4-Bromophenyl)methylacetamide Chemische en fysische eigenschappen

Naam en identificatie

-

- Acetamide, N-[(4-bromophenyl)methyl]-

- N-acetyl-4-bromobenzylamine

- Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)

- N-[(4-Bromophenyl)methyl]acetamide (ACI)

- N-(4-Bromobenzyl)acetamide

- C78568

- EN300-101529

- Z816034502

- 90561-76-5

- SB79635

- DTXSID701297837

- SCHEMBL540769

- 1Z-0016

- DA-40688

- CS-0197491

- MFCD14659390

- N-[(4-bromophenyl)methyl]acetamide

- AKOS008842263

- N-(4-Bromophenyl)methylacetamide

-

- Inchi: 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)

- InChI-sleutel: HBBBWKUVJSIFKV-UHFFFAOYSA-N

- LACHT: O=C(C)NCC1C=CC(Br)=CC=1

Berekende eigenschappen

- Exacte massa: 226.99458g/mol

- Monoisotopische massa: 226.99458g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 12

- Aantal draaibare bindingen: 2

- Complexiteit: 153

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 1.6

- Topologisch pooloppervlak: 29.1Ų

N-(4-Bromophenyl)methylacetamide Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-101529-5.0g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 5.0g |

$991.0 | 2025-02-21 | |

| TRC | N498428-250mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 250mg |

$ 320.00 | 2022-06-02 | ||

| TRC | N498428-50mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 50mg |

$ 95.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268161-1g |

N-(4-Bromobenzyl)acetamide |

90561-76-5 | 98% | 1g |

¥1142.00 | 2024-04-26 | |

| Enamine | EN300-101529-0.1g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 0.1g |

$89.0 | 2025-02-21 | |

| Enamine | EN300-101529-0.25g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 0.25g |

$128.0 | 2025-02-21 | |

| Aaron | AR00H59L-250mg |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 250mg |

$51.00 | 2025-01-24 | |

| 1PlusChem | 1P00H519-5g |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 5g |

$363.00 | 2024-04-20 | |

| Aaron | AR00H59L-5g |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 5g |

$422.00 | 2025-01-24 | |

| TRC | N498428-25mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 25mg |

$ 50.00 | 2022-06-02 |

N-(4-Bromophenyl)methylacetamide Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ; 2 h, 100 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Catalysts: 1,10-Phenanthroline, monohydrate , Copper fluoride (CuF2) Solvents: Chlorobenzene ; 40 bar, rt; 24 h, 140 °C

Referentie

- An unexpected copper-catalyzed carbonylative acetylation of amines, Chemical Communications (Cambridge, 2017, 53(1), 142-144

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Tetraethylammonium bromide , Acetic anhydride Solvents: Acetonitrile

Referentie

- Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groups, Monatshefte fuer Chemie, 1986, 117(5), 679-87

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Triethylamine Solvents: Dichloromethane , Tetrahydrofuran ; 0 °C; 3 h, 0 °C → rt

Referentie

- N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studies, European Journal of Medicinal Chemistry, 2020, 199,

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium hexafluorophosphate , Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ; 48 h, rt

Referentie

- C-H Amination via Electrophotocatalytic Ritter-type Reaction, Journal of the American Chemical Society, 2021, 143(23), 8597-8602

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Methanesulfonic acid , Ammonia , Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol

Referentie

- Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amides, Reaction Chemistry & Engineering, 2017, 2(6), 822-825

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, 0 °C

1.2 5 h, 0 °C → rt

1.2 5 h, 0 °C → rt

Referentie

- Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligands, Chem, 2023, 9(4), 989-1003

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Tetraethylammonium tetrafluoroborate , Potassium bromide Solvents: Dichloromethane , Water ; 2 h

Referentie

- Amino acids in electrochemical metal-free benzylic C-H amidation, Tetrahedron Letters, 2022, 102,

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Sulfuric acid , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ; 2.5 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Pyridine ; 2 h, rt

1.4 Reagents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Pyridine ; 2 h, rt

1.4 Reagents: Water

Referentie

- Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition, Chemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719

Synthetic Routes 10

Reactievoorwaarden

1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) , Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) , Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ; 60 min, 80 °C

Referentie

- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditions, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032

Synthetic Routes 11

Reactievoorwaarden

1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ; 2.0 h, 80 °C

Referentie

- Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reaction, Journal of the Iranian Chemical Society, 2007, 4(2), 199-204

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Boron trifluoride , Water , Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ; 16 h, 25 °C

Referentie

- Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid Catalysis, ACS Catalysis, 2022, 12(1), 809-817

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid , Iodobenzene , Boron trifluoride , Selectfluor Solvents: Acetonitrile ; 16 h, 25 °C

Referentie

- C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexes, Chemical Communications (Cambridge, 2022, 58(63), 8778-8781

N-(4-Bromophenyl)methylacetamide Raw materials

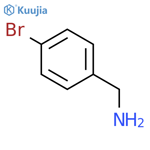

- 4-Bromobenzylamine

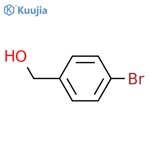

- 4-Bromobenzyl alcohol

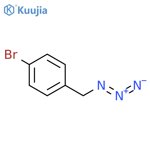

- 1-(azidomethyl)-4-bromobenzene

- 2-(4-bromophenyl)acetic acid

N-(4-Bromophenyl)methylacetamide Preparation Products

N-(4-Bromophenyl)methylacetamide Gerelateerde literatuur

-

Aldo Caiazzo,Paula M. L. Garcia,Ron Wever,Jan C. M. van Hest,Alan E. Rowan,Joost N. H. Reek Org. Biomol. Chem. 2009 7 2926

90561-76-5 (N-(4-Bromophenyl)methylacetamide) Gerelateerde producten

- 2034599-72-7(3-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-1-(2-methylphenyl)urea)

- 100449-90-9(1-chloro-3-methoxy-2-methylpropane)

- 1021224-60-1(4-[cyclohexyl(ethyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide)

- 137678-86-5(6-acetyl-2(1H)-Pyridinone)

- 1549963-40-7(Benzenesulfonyl chloride, 4-bromo-2-(methylsulfonyl)-)

- 1805452-66-7(2-Amino-6-bromo-4-(trifluoromethyl)mandelic acid)

- 1849288-83-0(Cyclopropanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)-)

- 63096-36-6(methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate)

- 1021073-03-9(N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide)

- 874289-56-2(3-Borono-4-fluorobenzohydrazide)

Aanbevolen leveranciers

Taian Jiayue Biochemical Co., Ltd

Goudlid

CN Leverancier

Bulk

Shanghai Joy Biotech Ltd

Goudlid

CN Leverancier

Bulk

Baoji Haoxiang Bio-technology Co.Ltd

Goudlid

CN Leverancier

Bulk

Minglong (Xianning) Medicine Co., Ltd.

Goudlid

CN Leverancier

Bulk

上海贤鼎生物科技有限公司

Goudlid

CN Leverancier

Bulk